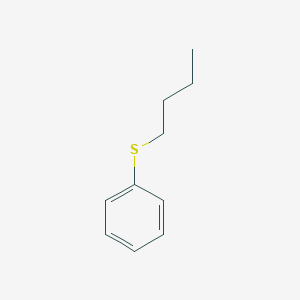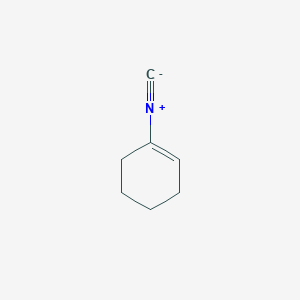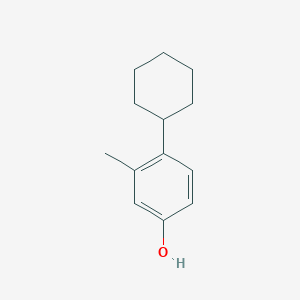
Phenol, cyclohexyl-3(or 4)-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, cyclohexyl-3(or 4)-methyl-, also known as 3-methylcyclohexylphenol or MXC, is a chemical compound that belongs to the family of alkylphenols. It is widely used in various industries, including pharmaceuticals, plastics, and pesticides. MXC has been the subject of scientific research due to its potential effects on human health and the environment.
Mécanisme D'action
MXC binds to estrogen receptors and activates the expression of estrogen-responsive genes. This can lead to a variety of physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
Effets Biochimiques Et Physiologiques
MXC has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has been found to increase the expression of genes involved in cell growth and differentiation, as well as genes involved in the immune response. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
MXC has been widely used in laboratory experiments to study its effects on human health and the environment. One advantage of using MXC in laboratory experiments is that it has a well-characterized mechanism of action and is relatively easy to synthesize. However, MXC has some limitations in laboratory experiments, including its potential to interact with other chemicals and its potential to degrade over time.
Orientations Futures
There are several future directions for research on MXC. One area of research is the development of new methods for synthesizing MXC that are more efficient and environmentally friendly. Another area of research is the study of MXC's effects on human health, including its potential to disrupt the endocrine system and its potential to cause cancer. Finally, there is a need for further research on the environmental effects of MXC, including its potential to accumulate in the environment and its potential to affect wildlife.
Applications De Recherche Scientifique
MXC has been studied for its potential effects on human health and the environment. It has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. MXC has been found to bind to estrogen receptors and activate the expression of estrogen-responsive genes.
Propriétés
Numéro CAS |
1596-16-3 |
|---|---|
Nom du produit |
Phenol, cyclohexyl-3(or 4)-methyl- |
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clé InChI |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Autres numéros CAS |
71902-24-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

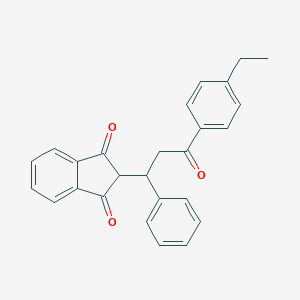
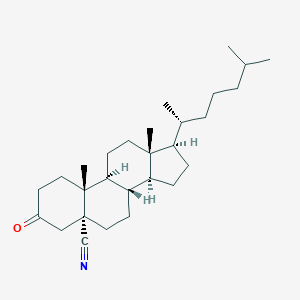
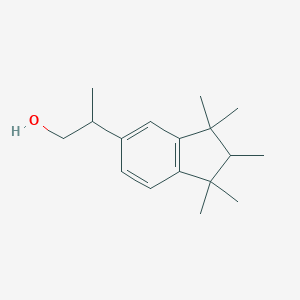
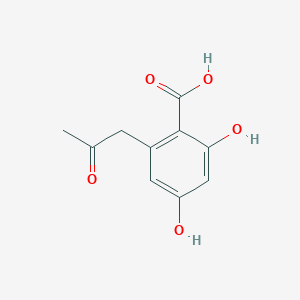
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
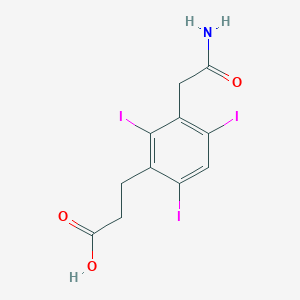
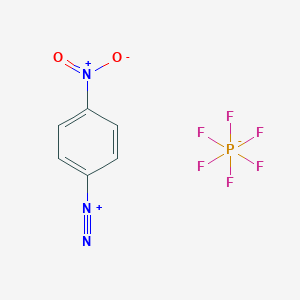
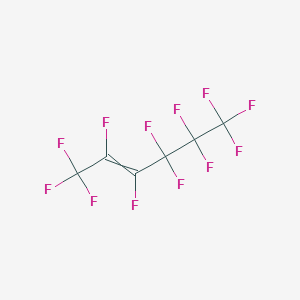
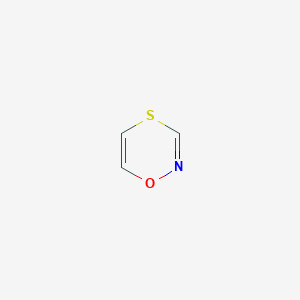
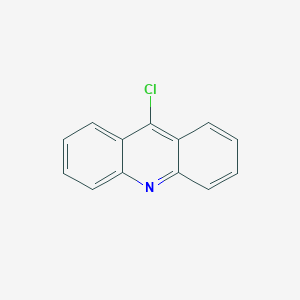
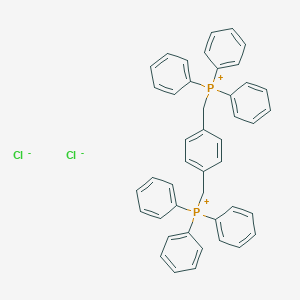
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
